molecular formula C12H15FN2O3 B4331374 3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one

3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one

Cat. No.: B4331374
M. Wt: 254.26 g/mol
InChI Key: RHYRMHXIAYUBIM-UHFFFAOYSA-N
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Description

3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one is a heterocyclic compound featuring an oxazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one typically involves the reaction of 2-fluoroaniline with a suitable oxazolidinone precursor under controlled conditions. The reaction may proceed through nucleophilic substitution, where the amino group of 2-fluoroaniline attacks the carbonyl carbon of the oxazolidinone, followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-chlorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one
  • 3-[(2-bromophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one

Uniqueness

3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with biological targets. Fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a valuable candidate for pharmaceutical development.

Properties

IUPAC Name

3-(2-fluoroanilino)-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c1-11(2)12(3,17)15(10(16)18-11)14-9-7-5-4-6-8(9)13/h4-7,14,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYRMHXIAYUBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)O1)NC2=CC=CC=C2F)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one
Reactant of Route 2
3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one
Reactant of Route 3
3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one
Reactant of Route 4
3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one
Reactant of Route 5
3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one
Reactant of Route 6
3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one

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